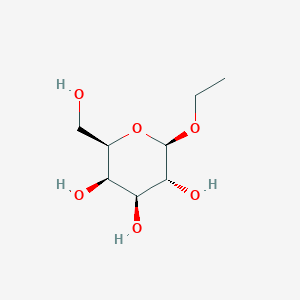

β-D-galactopyranose, éthyl ester

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'Eleuthéroside C a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé de référence en chromatographie pour l'identification des extraits d'Eleutherococcus senticosus.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et son rôle dans le métabolisme végétal.

Médecine : Enquête sur ses propriétés adaptogènes, qui peuvent aider le corps à résister aux facteurs de stress de diverses natures.

5. Mécanisme d'action

Le mécanisme par lequel l'Eleuthéroside C exerce ses effets n'est pas complètement compris, mais on pense qu'il interagit avec diverses cibles moléculaires et voies :

Cibles moléculaires : Les cibles potentielles comprennent les enzymes impliquées dans la réponse au stress et les voies métaboliques.

Voies impliquées : Il peut moduler les voies liées au stress oxydatif, à l'inflammation et au métabolisme énergétique, contribuant à ses effets adaptogènes.

Mécanisme D'action

Target of Action

Ethyl Beta-D-Galactopyranoside primarily targets β-D-Galactosidases , enzymes that catalyze the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . These enzymes have been identified and extracted from various sources, including yeasts, fungi, bacteria, and plants .

Mode of Action

The interaction of Ethyl Beta-D-Galactopyranoside with its target β-D-Galactosidases results in the hydrolysis of the glycosidic bond. This process is facilitated by the stable structure of psychrophile enzymes at refrigerated temperatures, which compensates for the reduced kinetic energy .

Biochemical Pathways

The action of Ethyl Beta-D-Galactopyranoside on β-D-Galactosidases affects various biochemical pathways. For instance, it influences the transgalactosylation activity of these enzymes, leading to the production of high-value-added oligosaccharides . This process is beneficial in a wide variety of activities such as pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation .

Result of Action

The molecular and cellular effects of Ethyl Beta-D-Galactopyranoside’s action are primarily seen in its ability to influence the activity of β-D-Galactosidases. By interacting with these enzymes, it facilitates the hydrolysis of glycosidic bonds and impacts various biochemical pathways .

Action Environment

The action, efficacy, and stability of Ethyl Beta-D-Galactopyranoside are influenced by environmental factors. For instance, the activity of β-D-Galactosidases, the primary target of Ethyl Beta-D-Galactopyranoside, is adapted to cold environments . This suggests that the compound’s action may be more effective in such settings.

Analyse Biochimique

Biochemical Properties

Ethyl Beta-D-Galactopyranoside interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme β-D-Galactosidase, which catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule . This reaction is crucial in various biochemical pathways and has applications in food pasteurization, biomass conversion, and more .

Cellular Effects

The effects of Ethyl Beta-D-Galactopyranoside on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have antifungal activities, indicating its potential role in cellular defense mechanisms .

Molecular Mechanism

At the molecular level, Ethyl Beta-D-Galactopyranoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have higher binding energy than the antifungal drug, fluconazole, when interacting with the enzyme sterol 14α-demethylase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Beta-D-Galactopyranoside change over time. It has been observed that the compound is thermally stable up to 270 °C . Moreover, its effects on cellular function, such as its antifungal activity, can be observed in both in vitro and in vivo studies over extended periods .

Metabolic Pathways

Ethyl Beta-D-Galactopyranoside is involved in several metabolic pathways. It interacts with enzymes such as β-D-Galactosidase and influences metabolic flux and metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Eleuthéroside C peut être synthétisé par glycosylation du galactose avec de l'éthanol en conditions acides. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter la formation de la liaison glycosidique.

Méthodes de production industrielle : En milieu industriel, l'Eleuthéroside C est généralement extrait des racines d'Eleutherococcus senticosus. Le processus d'extraction comprend plusieurs étapes :

Récolte et séchage : Les racines sont récoltées et séchées pour réduire la teneur en humidité.

Broyage : Les racines séchées sont broyées en une poudre fine.

Extraction : La poudre est soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol.

Purification : L'extrait est purifié à l'aide de techniques telles que la chromatographie sur colonne pour isoler l'Eleuthéroside C.

Types de réactions :

Oxydation : L'Eleuthéroside C peut subir des réactions d'oxydation, généralement en présence d'agents oxydants forts comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent impliquer le remplacement du groupe éthyle par d'autres groupes alkyles dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogénures d'alkyle, en présence d'une base comme l'hydroxyde de sodium.

Principaux produits :

Oxydation : Dérivés oxydés de l'Eleuthéroside C.

Réduction : Formes réduites de l'Eleuthéroside C.

Substitution : Divers dérivés alkylés selon le substituant utilisé.

Comparaison Avec Des Composés Similaires

L'Eleuthéroside C est unique parmi les éleuthérosides en raison de sa structure glycosidique spécifique. Les composés similaires comprennent :

Eleuthéroside A (daucosterol) : Un saponoside et un stéroïde glycoside.

Eleuthéroside B (syringine) : Un glycoside phénylpropanoïde.

Eleuthéroside E : Un isomère optique d'acanthoside D.

Comparé à ces composés, l'Eleuthéroside C se distingue par sa structure de galactoside éthylique, ce qui peut conférer des activités biologiques et des propriétés pharmacocinétiques différentes .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-HNEXDWKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Record name | Eleutheroside C | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879263 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18997-88-1 | |

| Record name | ?-D-GALACTOPYRANOSIDE, ETHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the reaction of Ethyl Beta-D-Galactopyranoside with beta-galactosidase?

A1: Studying the reaction of Ethyl Beta-D-Galactopyranoside with beta-galactosidase helps us understand the enzyme's mechanism of action and its substrate specificity. [] Beta-galactosidase is a crucial enzyme involved in the breakdown of lactose, and understanding its interaction with different substrates like Ethyl Beta-D-Galactopyranoside provides valuable insights into carbohydrate metabolism and enzyme kinetics. []

Q2: How does the structure of Ethyl Beta-D-Galactopyranoside influence its reactivity with beta-galactosidase?

A2: Research suggests that the basicity of the alkoxy group in alkyl Beta-D-Galactopyranosides, like Ethyl Beta-D-Galactopyranoside, plays a key role in their reactivity with beta-galactosidase. [] As the basicity of the alkoxy group decreases, the alkyl Beta-D-Galactopyranoside becomes easier to cleave by the enzyme. [] This information is crucial for understanding the structure-activity relationship of beta-galactosidase substrates and designing potential inhibitors or activators.

Q3: Can you explain the significance of the Brønsted parameter in the context of Ethyl Beta-D-Galactopyranoside and beta-galactosidase?

A3: The Brønsted parameter (β) helps quantify the sensitivity of a reaction rate to changes in the pKa of reactants. In the case of Ethyl Beta-D-Galactopyranoside and beta-galactosidase, a βnuc value of -0.19 ± 0.10 was determined for the reaction of alcohols with the galactosylated enzyme intermediate. [] This negative value indicates that the reaction rate increases with decreasing pKa of the alcohol, suggesting that the alcohol acts as a nucleophile in the reaction. []

Q4: How does the use of Ethyl Beta-D-Galactopyranoside in liposome studies contribute to drug delivery research?

A4: Ethyl Beta-D-Galactopyranoside can be incorporated into liposomes, which are artificial vesicles used for drug delivery. [, ] The galactose moiety on Ethyl Beta-D-Galactopyranoside can be recognized by specific receptors, such as the asialoglycoprotein receptor found on hepatocytes (liver cells). [] This targeted recognition can potentially be exploited for the delivery of drugs specifically to the liver. []

Q5: The research mentions using a lipophilic radical initiator to create galactose-containing amphiphiles. What is the advantage of this approach?

A5: Using a lipophilic radical initiator allows for the polymerization of galactose-containing monomers like 2-(methacryloyloxy)ethyl Beta-D-Galactopyranoside. [] This polymerization creates amphiphiles with varying degrees of polymerization, which influences their ability to form liposomes and interact with biological systems. [, ] Controlling the degree of polymerization allows researchers to fine-tune the properties of the resulting liposomes for better stability and targeted drug delivery applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![barium(2+);4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B100277.png)

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)